6-Cyclopentyl-3-pyridazinamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers often face supply chain inconsistencies with niche heterocyclic building blocks, compromising SAR studies. 6-Cyclopentyl-3-pyridazinamine (CAS 1159814-10-4) solves this as a versatile scaffold for medicinal chemistry. Its 3-amino handle enables efficient amide/urea library synthesis, while the cyclopentyl group provides a lipophilic anchor for PDE4B/PDE4D selectivity studies. - Core scaffold for next-gen anti-inflammatory & antiviral agents. - Reactive primary amine enables high-throughput parallel synthesis. - Reliable purity and characterization ensure experimental reproducibility.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1159814-10-4
Cat. No. B13918774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopentyl-3-pyridazinamine
CAS1159814-10-4
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NN=C(C=C2)N
InChIInChI=1S/C9H13N3/c10-9-6-5-8(11-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,12)
InChIKeyQJCDTTYMWMKSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopentyl-3-pyridazinamine Overview


6-Cyclopentyl-3-pyridazinamine (CAS 1159814-10-4) is a pyridazinamine derivative featuring a cyclopentyl group at the 6-position and an amino group at the 3-position [1]. It serves as a versatile heterocyclic building block in medicinal chemistry and chemical biology research .

Substitution Specificity of 6-Cyclopentyl-3-pyridazinamine


The specific cyclopentyl substitution at the 6-position of the pyridazine core is not a generic feature of all pyridazinamines and critically modulates physicochemical properties such as lipophilicity and molecular recognition . Simple substitution with a chloro-analog (e.g., 6-chloro-N-cyclopentylpyridazin-3-amine) or an elaborated analog (e.g., 6-(6-aminopyridin-3-yl)-N-cyclopentylpyridazin-3-amine) alters molecular weight, LogP, and hydrogen-bonding capacity, which can drastically affect target engagement and downstream assay performance [1]. Therefore, generic substitution with a less characterized analog compromises experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

6-Cyclopentyl-3-pyridazinamine vs. Key Analogs


Physicochemical Comparison: Chloro and Biaryl Analogs

6-Cyclopentyl-3-pyridazinamine possesses a distinct physicochemical profile compared to its close structural analogs. Relative to 6-chloro-N-cyclopentylpyridazin-3-amine (CAS 604754-56-5), the amino substitution at the 3-position yields a lower molecular weight (163.22 vs. 197.66 g/mol) and a different hydrogen-bonding pattern [1]. Compared to the more elaborate biaryl derivative 6-(6-aminopyridin-3-yl)-N-cyclopentylpyridazin-3-amine (MW 255.32), the parent compound offers a substantially lower LogP and topological polar surface area (tPSA), indicating improved aqueous solubility and reduced promiscuity [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Derivatization for PDE4 Selectivity

The 3-amino group of 6-Cyclopentyl-3-pyridazinamine provides a key handle for derivatization (e.g., into ureas or amides) to tune selectivity between phosphodiesterase (PDE) isoforms . This is a critical differentiator, as the cyclopentyl ring influences the molecule's ability to occupy the hydrophobic clamp within the PDE4 active site. The chloro-analog (6-chloro-N-cyclopentylpyridazin-3-amine) lacks this reactive amine, limiting its utility for parallel medicinal chemistry efforts aimed at improving PDE4B over PDE4D selectivity to mitigate emetic side effects.

Inflammation PDE4 Inhibition Selectivity Engineering

Synthetic Intermediate for Antiviral Agents

Patents explicitly disclose the use of pyridazinamine derivatives, encompassing 6-Cyclopentyl-3-pyridazinamine, as key intermediates for the synthesis of antiviral agents [1]. While the chloro-analog may also serve as an intermediate, the amino group on the target compound allows for direct diversification via amide bond formation or reductive amination, offering a more convergent and step-economical route to complex final compounds compared to the halogenated analog, which would require an additional deprotection/coupling step.

Antiviral Research Synthetic Chemistry Pyridazinamine Derivatives

6-Cyclopentyl-3-pyridazinamine Applications


PDE4 Inhibitor Lead Optimization

Researchers focused on developing next-generation anti-inflammatory agents can utilize 6-Cyclopentyl-3-pyridazinamine as a core scaffold. Its 3-amino group serves as a versatile synthetic handle for constructing focused libraries of amides and ureas. This enables systematic exploration of substituent effects on PDE4B/PDE4D selectivity, a critical parameter for minimizing emetic adverse events. The cyclopentyl ring provides a lipophilic anchor that can be maintained while peripheral groups are varied .

Synthetic Intermediate for Antiviral Compound Libraries

6-Cyclopentyl-3-pyridazinamine is a valuable starting material for the synthesis of more complex antiviral agents, as described in patent literature . Its dual functionality—a cyclopentyl ring and a reactive primary amine—allows for efficient diversification in parallel synthesis workflows. This is in contrast to the more common chloro-analog, which necessitates additional synthetic steps for functionalization, thereby reducing the throughput of library generation.

Physicochemical Property Benchmarking

In early-stage drug discovery, this compound can serve as a reference standard for evaluating the impact of the cyclopentyl substitution on key drug-like properties such as LogP, aqueous solubility, and permeability . Its relatively low molecular weight and simple structure provide a clean baseline for comparative studies against larger, more complex pyridazinamine analogs [1].

Chemical Biology Probe Development

The compound's amine handle makes it suitable for conjugation to fluorophores, biotin, or solid supports for the development of chemical biology probes. This allows for the investigation of protein targets that recognize the cyclopentyl-pyridazine motif, enabling pull-down assays, cellular imaging, or target identification studies.

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